molecular formula C17H22N4O3S2 B2894357 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1428362-73-5

1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2894357
CAS No.: 1428362-73-5
M. Wt: 394.51
InChI Key: ZXIRCTHXXNRQRA-UHFFFAOYSA-N
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Description

1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H22N4O3S2 and its molecular weight is 394.51. The purity is usually 95%.
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Scientific Research Applications

Interactions and Inhibition Effects

Urea-derived Mannich bases, including compounds with structural similarities to the queried chemical, have been synthesized and characterized for their potential as corrosion inhibitors on mild steel surfaces in acidic solutions. These compounds demonstrate significant inhibition efficiency, which varies with concentration and solution temperature. Their adsorption follows Langmuir's adsorption isotherm, indicating a strong interaction with the metal surface, which could be attributed to the structural characteristics of urea derivatives like the queried compound (Jeeva et al., 2015).

Biological Evaluation and Anti-Acetylcholinesterase Activity

Flexible 1-(2-aminoethoxy) derivatives, structurally related to the queried chemical, have been synthesized and assessed for their antiacetylcholinesterase activity. These studies aim to optimize pharmacophoric moieties for better conformational flexibility and interaction with enzyme binding sites. Such research underscores the therapeutic potential of urea derivatives in treating conditions associated with enzyme dysfunction (Vidaluc et al., 1995).

Degradation Studies

Degradation studies of similar sulfonylurea herbicides in soil highlight the environmental fate of these compounds. Understanding the degradation pathways, including chemical cleavage and microbial demethylation, is crucial for assessing the environmental impact and designing compounds with favorable degradation profiles (Morrica et al., 2001).

Pharmacological Characterization

Research into the pharmacological characterization of compounds with a similar structural framework to the queried chemical has revealed their potential as selective antagonists for specific receptors. Such studies offer insights into the therapeutic applications of urea derivatives in treating depression, addiction disorders, and other conditions by modulating receptor activity (Grimwood et al., 2011).

Intramolecular Hydrogen Bonding and Complexation Studies

Investigations into the substituent effects on ureas towards intramolecular hydrogen bonding and complexation with biomolecules such as cytosine have been conducted. These studies provide a foundational understanding of how structural variations in urea derivatives affect their molecular interactions, which is crucial for designing compounds with targeted biological activities (Chien et al., 2004).

Properties

IUPAC Name

1-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c22-17(20-12-15-3-2-10-25-15)19-11-14-5-8-21(9-6-14)26(23,24)16-4-1-7-18-13-16/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIRCTHXXNRQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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